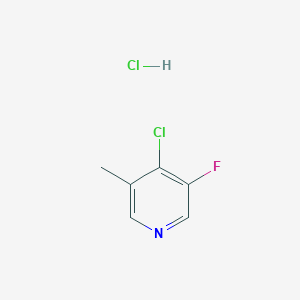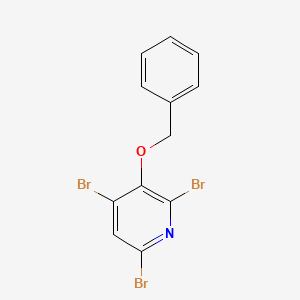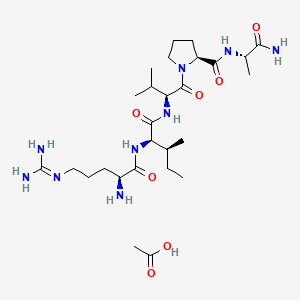
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by the presence of five phenyl groups attached to a phosphol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Phenylmagnesium Bromide: This step forms the pentaphenylphosphine intermediate.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphol derivatives.
科学的研究の応用
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of 1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tetraphenylphosphonium: Known for its applications in organic synthesis.
Hexaphenylphosphoramide: Used in materials science and catalysis.
Uniqueness
1,2,3,4,5-Pentaphenyl-1H-1lambda~5~-phosphol-1-one is unique due to its pentaphenyl substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic and synthetic applications where other compounds may not be as effective.
特性
CAS番号 |
1641-63-0 |
|---|---|
分子式 |
C34H25OP |
分子量 |
480.5 g/mol |
IUPAC名 |
1,2,3,4,5-pentakis-phenyl-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C34H25OP/c35-36(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(36)29-22-12-4-13-23-29/h1-25H |
InChIキー |
RUYPYNHPTFDWFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(P(=O)(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


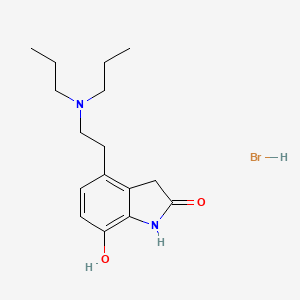
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
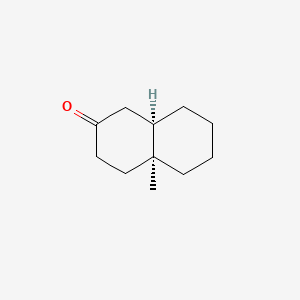

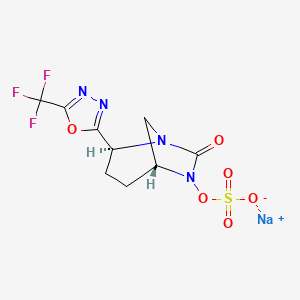

![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
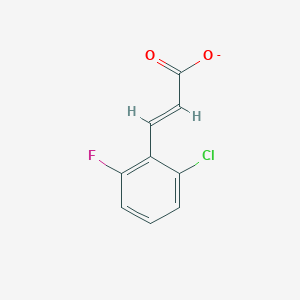
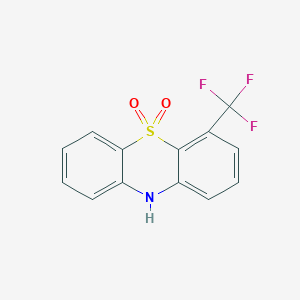
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
